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Compound of Interest

Compound Name: 1-Propyl-1,4-diazepan-2-one

CAS No.: 155595-81-6

Cat. No.: B1374209

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial research for "1-Propyl-1,4-diazepan-2-one" did not yield publicly available

spectroscopic data. Consequently, this guide has been developed using Diazepam (7-chloro-1-

methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one), a structurally significant and well-

documented member of the 1,4-diazepan-2-one class, as a representative compound. The

principles and methodologies described herein are broadly applicable to the structural

elucidation of related small molecules.

Introduction
Diazepam, first marketed as Valium, is a prototypical member of the benzodiazepine class of

psychoactive drugs.[1] Its anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

have made it a subject of extensive study and clinical use.[1] For drug development

professionals, the precise and unambiguous structural characterization of such molecules is a

cornerstone of regulatory approval, quality control, and understanding structure-activity

relationships (SAR).
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Spectroscopic techniques provide a powerful, non-destructive means to elucidate the

molecular structure and purity of pharmaceutical compounds. This guide offers an in-depth

analysis of the key spectroscopic data of Diazepam—Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—providing not just the data, but the

scientific rationale behind the spectral interpretations.

Molecular Structure of Diazepam
The structural framework of Diazepam, a 1,4-benzodiazepin-2-one, is the foundation for

interpreting its spectroscopic output.[1] The molecule consists of a benzene ring fused to a

seven-membered diazepine ring, with a chloro substituent on the benzene ring, a methyl group

on one of the nitrogen atoms, and a phenyl group attached to the diazepine ring.

Caption: Molecular structure of Diazepam with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic

molecules in solution. It provides detailed information about the chemical environment,

connectivity, and stereochemistry of atoms.

Experimental Protocol: ¹H NMR Spectroscopy
A robust protocol for acquiring a high-quality ¹H NMR spectrum of Diazepam is as follows:

Sample Preparation: Accurately weigh approximately 5-10 mg of Diazepam and dissolve it in

0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated

methanol (CD₃OD), in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is

often preferred for its ability to dissolve a wide range of organic compounds and its relatively

simple residual solvent signal.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

signal dispersion and resolution.
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Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Standard acquisition

parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction.

¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of Diazepam exhibits a series of signals corresponding to the chemically

non-equivalent protons in the molecule. The aromatic region, in particular, provides a rich

fingerprint.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~7.6-7.2 Multiplet 8H Aromatic Protons

The eight

protons on the

two benzene

rings resonate in

this region due to

the deshielding

effect of the

aromatic ring

currents. The

signals are

complex due to

overlapping

multiplets.[2]

~4.8 & ~3.8

Doublet of

Doublets (AB

system)

2H -CH₂- (C3-H)

These two

protons are

diastereotopic

due to the chiral

nature of the

seven-

membered ring,

resulting in an

AB quartet. They

are coupled to

each other

(geminal

coupling).

~3.4 Singlet 3H -NCH₃ (N1-CH₃) The three

protons of the

methyl group are

equivalent and

appear as a

singlet as there

are no adjacent

protons to couple
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with. The signal

is downfield due

to the electron-

withdrawing

effect of the

adjacent nitrogen

atom.

Expert Insight: The complexity of the aromatic region between 7.2 and 7.6 ppm underscores

the need for higher field strengths (e.g., 600 MHz or above) and two-dimensional NMR

techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum

Coherence) to unambiguously assign each aromatic proton.

¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm) Assignment Rationale

~170 C=O (C2)

The carbonyl carbon is

significantly deshielded and

appears at the lowest field.

~162 C=N (C5)

The imine carbon is also

deshielded, resonating at a

characteristic downfield

position.

~140-120 Aromatic Carbons

The twelve carbons of the two

aromatic rings appear in this

region. The specific shifts are

influenced by the substituents

(Cl, N, C=O).

~55 -CH₂- (C3)
The methylene carbon in the

diazepine ring.

~35 -NCH₃ (N1-CH₃)
The methyl carbon attached to

the nitrogen atom.
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Note: The provided ¹³C NMR chemical shifts are approximate and can vary depending on the

solvent and experimental conditions.[3][4]

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule.

Experimental Protocol: FTIR Spectroscopy
Sample Preparation (KBr Pellet Method): Grind a small amount of Diazepam (1-2 mg) with

anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. Press the

mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR)

spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the KBr

pellet should be recorded and subtracted from the sample spectrum.

FTIR Spectral Data and Interpretation
The IR spectrum of Diazepam shows several characteristic absorption bands that confirm the

presence of its key functional groups.[5][6]

Wavenumber
(cm⁻¹)

Intensity
Functional Group
Assignment

Vibrational Mode

~3100-3000 Medium Aromatic C-H Stretching

~2950-2850 Medium
Aliphatic C-H (-CH₃, -

CH₂-)
Stretching

~1685 Strong Amide C=O Stretching

~1615 Strong Imine C=N Stretching

~1600, ~1480 Medium-Strong Aromatic C=C Stretching

~1100 Strong C-N Stretching

~750 Strong C-Cl Stretching
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Expert Insight: The strong absorption at approximately 1685 cm⁻¹ is a key diagnostic peak for

the lactam (cyclic amide) carbonyl group within the diazepine ring.[6] The position of this peak

can be sensitive to ring strain and conjugation.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC).

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion

source. This causes the molecule to lose an electron, forming a molecular ion (M⁺•), and

also induces fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: Detect the ions to generate the mass spectrum.

Mass Spectral Data and Interpretation
The EI mass spectrum of Diazepam shows a characteristic fragmentation pattern that can be

used for its identification.[7][8][9]
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m/z Relative Intensity (%) Proposed Fragment

284/286 ~60 / ~20 [M]⁺• (Molecular Ion)

283 ~50 [M-H]⁺

256 ~100 [M-CO]⁺•

255 ~60 [M-H-CO]⁺

241 ~40 [M-CH₃-CO]⁺

154 ~70 [C₉H₈ClN]⁺

Causality of Fragmentation: The fragmentation of Diazepam is driven by the stability of the

resulting ions. The molecular ion at m/z 284 is clearly visible, and the isotopic peak at m/z 286,

with an intensity of about one-third of the molecular ion, is characteristic of the presence of a

single chlorine atom.[9]

The fragmentation pathway often involves the initial loss of a neutral molecule, such as carbon

monoxide (CO) from the lactam ring, leading to the stable fragment at m/z 256.[8] Subsequent

losses of a hydrogen atom or the methyl group can also occur.

Diazepam
[M]⁺•

m/z 284

[M-H]⁺
m/z 283-H•

[M-CO]⁺•
m/z 256

-CO

[M-H-CO]⁺
m/z 255

-H•

[M-CH₃-CO]⁺
m/z 241

-CH₃•

[C₉H₈ClN]⁺
m/z 154

-C₇H₅N

Click to download full resolution via product page

Caption: Proposed EI mass spectrometry fragmentation pathway for Diazepam.

Conclusion
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The comprehensive spectroscopic analysis of Diazepam using NMR, IR, and MS provides a

self-validating system for its structural confirmation and identification. Each technique offers a

unique and complementary piece of the structural puzzle, from the carbon-hydrogen framework

and functional groups to the overall molecular weight and fragmentation behavior. For

scientists in drug discovery and development, a thorough understanding of these spectroscopic

signatures is not merely an academic exercise but a critical component of ensuring the quality,

safety, and efficacy of pharmaceutical agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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